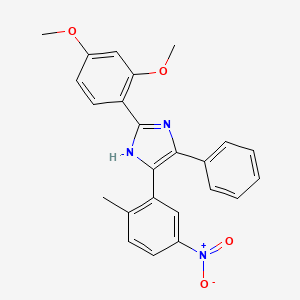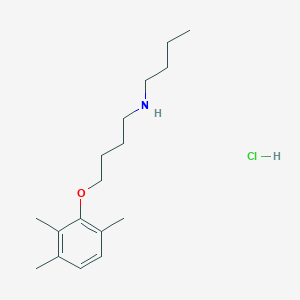![molecular formula C20H34N2O2 B5142715 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine, also known as DIPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPEP belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been shown to exhibit potential antitumor activity.
Wirkmechanismus
The exact mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine is not fully understood. However, it has been suggested that 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine acts on the GABAergic system, which is involved in the regulation of neuronal excitability. 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been shown to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects. Additionally, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. Additionally, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been shown to inhibit the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects. 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has also been shown to exhibit potential antitumor activity through the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. Additionally, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine exhibits a wide range of biochemical and physiological effects, making it a versatile compound for use in various experimental settings. However, there are also limitations to the use of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully explored.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine. One area of interest is the development of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine and its potential side effects and toxicity. Further research is also needed to explore the potential use of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine in the treatment of various diseases, such as epilepsy, anxiety, and cancer.
Conclusion:
In conclusion, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its well-established synthesis method and versatile biochemical and physiological effects make it a valuable compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine and its potential therapeutic applications.
Synthesemethoden
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine can be synthesized through a multi-step process involving the reaction of 2,6-diisopropylphenol with ethylene oxide, followed by the reaction of the resulting product with piperazine. The final product is obtained through purification and isolation steps. The synthesis method of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine has been well-established and has been reported in various scientific literature.
Eigenschaften
IUPAC Name |
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-16(2)18-6-5-7-19(17(3)4)20(18)24-15-14-23-13-12-22-10-8-21-9-11-22/h5-7,16-17,21H,8-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWULUUZLSDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003301 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

